(E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-2-22-18(21)17-16(13-7-3-4-8-14(13)23-17)19-15(20)10-9-12-6-5-11-24-12/h3-11H,2H2,1H3,(H,19,20)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKTWNIXKJCUJA-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction between a thiophene boronic acid and a halogenated benzofuran derivative.
Acrylamide Formation: The acrylamide moiety is formed by reacting the thiophene-substituted benzofuran with acryloyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, Lewis acids
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated benzofuran derivatives
Scientific Research Applications
(E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and optoelectronic devices.
Biological Studies: It can be used as a probe to study biological pathways involving thiophene and benzofuran derivatives.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with proteins and enzymes through π-π stacking and hydrogen bonding, while the acrylamide moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-carboxamide share the benzofuran core.
Uniqueness
(E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate is unique due to the combination of the benzofuran core, thiophene ring, and acrylamide moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Biological Activity
(E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate is a complex organic compound characterized by its unique structural features, including a benzofuran core, a thiophene ring, and an acrylamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of (E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate is , and its molecular weight is approximately 345.38 g/mol. The compound's IUPAC name is ethyl 3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate, indicating the presence of functional groups that contribute to its biological activity.
The biological activity of (E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate is primarily attributed to its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking and hydrogen bonding with proteins and enzymes, while the acrylamide moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions may modulate various biological pathways, leading to therapeutic effects.
Anticancer Activity
Recent studies have explored the anticancer potential of (E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.3 | Inhibition of DNA synthesis |
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels.
Research Findings on Anti-inflammatory Effects
In a study conducted on rats subjected to induced inflammation, treatment with (E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate led to:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| TNF-alpha (pg/mL) | 150 ± 20 | 75 ± 10* |
| IL-6 (pg/mL) | 200 ± 30 | 90 ± 15* |
| Histological Score | High | Low |
*Statistically significant difference (p < 0.05)
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, preliminary research suggests that (E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate may possess antimicrobial properties, although further studies are needed to elucidate these effects.
Q & A
Q. What are the key synthetic pathways for (E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the benzofuran core formation via cyclization of substituted 2-hydroxybenzaldehydes with ethyl bromoacetate under basic conditions (e.g., sodium carbonate in N-methylpyrrolidine) . Subsequent functionalization introduces the acrylamido-thiophene moiety via amide coupling using reagents like DCC/DMAP in dichloromethane . Optimization includes microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 20–30% yield improvement under controlled microwave irradiation) . Critical parameters include solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for amide bond formation), and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- NMR Spectroscopy : Confirm the (E)-configuration of the acrylamido double bond via coupling constants (J ≈ 12–15 Hz for trans geometry) and assign aromatic protons in the benzofuran and thiophene rings .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass) and fragmentation patterns to confirm substituent positions .
- X-ray Crystallography : Resolve the 3D structure and confirm stereochemistry using SHELX programs for refinement .
Advanced Research Questions
Q. How does the thiophene moiety influence the compound’s electronic properties and biological activity?
The thiophene ring enhances π-conjugation, altering electronic properties (e.g., HOMO-LUMO gaps) and increasing binding affinity to biological targets like enzymes or receptors . Comparative studies with furan or phenyl analogs show that thiophene’s sulfur atom improves hydrophobic interactions in enzyme active sites, as seen in antimicrobial assays against S. aureus (MIC = 8 µg/mL vs. 32 µg/mL for phenyl analogs) . Computational modeling (e.g., DFT or molecular docking) can predict charge distribution and binding modes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate anticancer activity (e.g., apoptosis induction in melanoma cells ) using both MTT and flow cytometry assays.
- Structure-Activity Relationship (SAR) : Compare derivatives with modified substituents (e.g., methoxy vs. nitro groups) to identify critical pharmacophores .
- Metabolic Stability Tests : Assess whether conflicting results arise from differential metabolism (e.g., cytochrome P450 interactions) using liver microsome assays .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3 for oral bioavailability) and reduce toxicity risks (e.g., Ames test predictions) .
- Molecular Dynamics Simulations : Study binding stability with targets (e.g., kinase enzymes) over 100-ns trajectories to prioritize stable interactions .
- QSAR Modeling : Corrogate electronic descriptors (e.g., Hammett constants) with bioactivity data to design analogs with enhanced potency .
Methodological Considerations
Q. What experimental protocols mitigate challenges in crystallizing this compound for X-ray analysis?
- Solvent Screening : Use mixed solvents (e.g., ethanol/dichloromethane) to improve crystal growth .
- Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours enhances crystal quality .
- Additives : Introduce trace amounts of hexane or ethyl acetate to reduce lattice defects .
Q. How can researchers validate the mechanism of action for observed anticancer activity?
- Target Engagement Assays : Use SPR or ITC to measure binding affinity to hypothesized targets (e.g., Bcl-2 or tubulin) .
- Pathway Analysis : Perform RNA sequencing to identify differentially expressed genes post-treatment (e.g., apoptosis markers like Bax/Bcl-2 ratio) .
- In Vivo Models : Test efficacy in xenograft models (e.g., melanoma) with pharmacokinetic profiling to correlate plasma levels with tumor regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
